A Senior Application Scientist's Guide to 4-(Pyridin-4-ylmethoxy)aniline: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to 4-(Pyridin-4-ylmethoxy)aniline: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-(Pyridin-4-ylmethoxy)aniline, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule serves as a quintessential building block, or scaffold, in the synthesis of pharmacologically active agents. Its unique structural architecture, combining a reactive aniline moiety with a hydrogen-bond-accepting pyridine ring linked by a flexible ether bridge, makes it a "privileged scaffold" for targeting a variety of biological systems, most notably protein kinases. This document elucidates the core chemical properties, plausible synthetic routes with detailed protocols, and the mechanistic basis for its application in drug discovery, offering field-proven insights for researchers leveraging this versatile intermediate.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the efficiency of drug discovery campaigns often hinges on the strategic use of molecular scaffolds that provide a foundation for rapid library generation and structure-activity relationship (SAR) studies. 4-(Pyridin-4-ylmethoxy)aniline emerges as a scaffold of high value due to the convergence of two key pharmacophoric features within a single, synthetically accessible molecule:
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The Aniline Moiety: A versatile functional handle for a wide array of chemical transformations. The primary amine can be readily acylated, alkylated, or engaged in various cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic properties.
-
The Pyridine Ring: The nitrogen atom within the pyridine ring acts as a potent hydrogen bond acceptor. This feature is critical for molecular recognition, frequently enabling a crucial anchoring interaction with the "hinge region" of the ATP-binding pocket in protein kinases.[1][2]
The ether linkage imparts a degree of conformational flexibility, allowing the two terminal ring systems to adopt optimal orientations for binding within a target protein. This guide will dissect these features, providing a comprehensive technical overview for its effective utilization in research and development.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is paramount for its application in synthesis and biological screening. The key identifiers and computed properties for 4-(Pyridin-4-ylmethoxy)aniline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(pyridin-4-ylmethoxy)aniline | [3] |
| CAS Number | 105350-42-3 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1N)OCC2=CC=NC=C2 | [3] |
| InChIKey | GYLBVAPFPIKDNV-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid, may darken upon storage | [4] |
| Storage Conditions | Inert atmosphere, room temperature, protected from light | [5] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0.6!"]; C2 [label="C", pos="2.4,0!"]; C3 [label="C", pos="2.4,-1.2!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="0,-1.2!"]; H_N1 [label="H₂", pos="-0.8,0.3!"]; O1 [label="O", pos="1.2,-3.0!"]; C6 [label="C", pos="0,-3.6!"]; H_C6 [label="H₂", pos="-0.8,-3.3!"]; C7 [label="C", pos="0,-4.8!"]; C8 [label="C", pos="1.2,-5.4!"]; C9 [label="C", pos="1.2,-6.6!"]; N2 [label="N", pos="0,-7.2!"]; C10 [label="C", pos="-1.2,-6.6!"]; C11 [label="C", pos="-1.2,-5.4!"];
// Define edges for bonds N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C4 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N2; N2 -- C10; C10 -- C11; C11 -- C7;
// Add double bonds edge [style=double]; C1 -- C2 [pos="1.8,0.3!"]; C3 -- C4 [pos="1.8,-1.5!"]; C5 -- N1 [pos="0.6, -0.6!"]; // This is incorrect, should be single C1 -- C5 [pos="0.6, -0.3!"]; // Aromatic ring, let's represent with alternating C2 -- C3 [pos="2.4, -0.6!"]; C8 -- C9 [pos="1.2, -6.0!"]; C10 -- C11 [pos="-1.2, -6.0!"]; N2 -- C9 [pos="0.6, -6.9!"];
// Reset to single bonds for clarity in final structure graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#202124"]; // Aniline Ring N1 [label="NH₂", pos="3.5,0.8!"]; C1 [label="C", pos="2.5,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="0.2,0!"]; C4 [label="C", pos="0.2,-1.2!"]; C5 [label="C", pos="1.2,-1.7!"]; C6 [label="C", pos="2.5,-1.2!"]; // Ether Linkage O1 [label="O", pos="3.5,-1.8!"]; C7 [label="CH₂", pos="4.8,-1.5!"]; // Pyridine Ring C8 [label="C", pos="6.0,-1.2!"]; C9 [label="C", pos="7.0,-1.7!"]; C10 [label="CH", pos="8.0,-1.2!"]; N2 [label="N", pos="8.0,0!"]; C11 [label="CH", pos="7.0,0.5!"]; C12 [label="C", pos="6.0,0!"];
// Bonds C1 -- N1; C1 -- C2; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C8 -- C12; C9 -- C10; C12 -- C11; C11 -- N2; C10 -- N2; // Aromaticity indication (simplified) node [shape=none, label=""]; p1 [pos="1.35,-0.6!"]; p2 [pos="7.0,-0.6!"];
} }
Caption: 2D Structure of 4-(Pyridin-4-ylmethoxy)aniline.
Synthesis and Manufacturing
The synthesis of 4-(Pyridin-4-ylmethoxy)aniline is most efficiently achieved via a Williamson ether synthesis. This classical yet robust method involves the nucleophilic substitution of a halide by an alkoxide, providing a high-yielding and scalable route.
Causality Behind the Synthetic Strategy: The choice of the Williamson ether synthesis is dictated by the molecule's structure. The phenolic hydroxyl group of 4-aminophenol is readily deprotonated by a suitable base to form a potent nucleophile (phenoxide). This phenoxide can then attack an electrophilic carbon, such as the methylene carbon of 4-(chloromethyl)pyridine. This pathway is generally preferred over the alternative (reacting 4-methoxyaniline with a pyridine derivative) due to the high reactivity of the benzylic halide and the ease of forming the phenoxide.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system. Each step includes checks and expected observations to ensure the reaction is proceeding as intended.
Materials:
-
4-Aminophenol
-
4-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 4-(chloromethyl)pyridine hydrochloride (1.05 eq.) in small portions over 10 minutes. Rationale: Portion-wise addition controls any potential exotherm.
-
Reaction Execution: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the 4-aminophenol spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. Self-Validation: The product is expected to have significantly higher solubility in the organic phase.
-
Purification: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Isolation: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(Pyridin-4-ylmethoxy)aniline as a pure solid.
Chemical Reactivity and Application in Medicinal Chemistry
The utility of 4-(Pyridin-4-ylmethoxy)aniline is rooted in the distinct reactivity of its aniline and pyridine functionalities, making it a privileged starting point for building complex molecules, particularly kinase inhibitors.
Reactivity of the Aniline Moiety
The primary aromatic amine is a strong nucleophile and a versatile handle for derivatization. Key reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce side chains that can probe different regions of a kinase active site.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Buchwald-Hartwig Amination: The aniline can act as the amine coupling partner in palladium-catalyzed reactions to form diarylamines.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site. The 4-(Pyridin-4-ylmethoxy)aniline scaffold is exceptionally well-suited for this purpose.[1][2]
Mechanism of Action:
-
Hinge Binding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, forming one or more hydrogen bonds with the backbone amide protons of the kinase "hinge region." This interaction is a canonical feature of many Type I and Type II kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket.
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Scaffold for SAR: The aniline nitrogen provides a convenient and reactive site for chemical modification. By synthesizing a library of derivatives with different substituents on the aniline, researchers can systematically probe the active site to enhance potency and selectivity.[2]
Caption: Logical relationship of the scaffold to a generic kinase active site.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7] Avoid inhalation of dust and contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[4][5] Keep away from sources of ignition, oxidizing agents, and moisture.[4] The material may darken over time upon exposure to light and air; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4][5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[4]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
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Conclusion
4-(Pyridin-4-ylmethoxy)aniline is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its bifunctional nature, combining a versatile aniline handle with a potent hydrogen-bonding pyridine moiety, provides a robust and proven scaffold for the development of targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthetic accessibility, and the mechanistic basis of its interaction with biological targets empowers researchers to fully exploit its potential in the creation of novel and effective pharmaceutical agents.
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